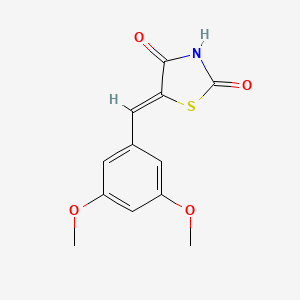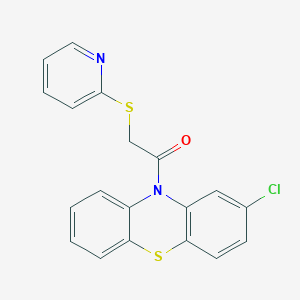![molecular formula C18H12ClF3N2OS B3591415 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide](/img/structure/B3591415.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide
概要
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide is a complex organic compound that features a quinoline ring, a sulfanylacetamide group, and a trifluoromethyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the sulfanylacetamide group, and the attachment of the trifluoromethyl-substituted phenyl ring. Common synthetic routes may involve:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfanylacetamide Group: This step may involve the reaction of the quinoline derivative with a suitable thiol and acetamide derivative under basic conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This can be accomplished through a nucleophilic aromatic substitution reaction, where the quinoline-sulfanylacetamide intermediate reacts with a trifluoromethyl-substituted phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanylacetamide derivatives.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline ring can intercalate with DNA, while the sulfanylacetamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the quinoline and sulfanylacetamide groups.
Fluazifop-butyl: Contains a trifluoromethyl group but is used primarily as an herbicide.
Pexidartinib: A drug with a trifluoromethyl group used in cancer treatment.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide is unique due to its combination of a quinoline ring, a sulfanylacetamide group, and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolin-8-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c19-13-7-6-12(18(20,21)22)9-14(13)24-16(25)10-26-15-5-1-3-11-4-2-8-23-17(11)15/h1-9H,10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOCRSOHGRTHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-DIMETHYLPHENYL)-N~2~-(4-METHYL-2-PYRIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3591336.png)
![4-bromo-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3591348.png)
![2-(5-methyl-2-furyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B3591356.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B3591364.png)
METHANONE](/img/structure/B3591368.png)

![5-(3,4-dimethylphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3591395.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-naphthylacetamide](/img/structure/B3591410.png)

![3-{[(Benzylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B3591425.png)
![2-{[3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B3591434.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3591449.png)
![5-chloro-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B3591450.png)

